1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Description

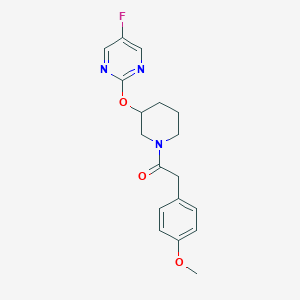

This compound features a piperidine core substituted at the 3-position with a 5-fluoropyrimidin-2-yloxy group and at the 1-position with a 2-(4-methoxyphenyl)ethanone moiety.

Properties

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-24-15-6-4-13(5-7-15)9-17(23)22-8-2-3-16(12-22)25-18-20-10-14(19)11-21-18/h4-7,10-11,16H,2-3,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJULRPBRSWZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a fluoropyrimidine moiety , a piperidine ring , and a methoxyphenyl group , which may contribute to its pharmacological properties.

Chemical Structure

The structural formula of the compound is represented as follows:

This structure includes key functional groups that are critical for its biological activity, particularly the fluorinated pyrimidine, which is known for its interactions with nucleic acids and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoropyrimidine moiety can inhibit nucleic acid synthesis by mimicking natural substrates, which disrupts essential cellular processes. This mechanism is similar to other known antitumor agents that target DNA synthesis pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluoropyrimidine group enhances its potential as an antitumor agent by interfering with cancer cell proliferation.

- Antiviral Properties : Some derivatives of fluoropyrimidine compounds have shown antiviral activity, suggesting that this compound could also possess similar properties, particularly against RNA viruses.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer and viral infections.

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 25 µM, showcasing significant antitumor potential.

- Mechanistic Studies : In vitro assays demonstrated that treatment with the compound led to increased apoptosis in cancer cells, characterized by enhanced caspase activity and DNA fragmentation. This suggests a mechanism involving programmed cell death pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 1-(3-(4-chloropyrimidin-2-yloxy)piperidin-1-yloxy)-2-(4-methoxyphenyl)ethanone | Chlorine instead of fluorine | Different reactivity and potentially altered biological activity due to chlorine's properties |

| 1-(3-((5-fluoropyrimidin-2-yloxy)piperidin-1-yloxy)-2-(4-methylphenyl)ethanone | Methyl substitution on phenyl ring | Variation in pharmacokinetic properties and biological efficacy |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Preparation of Fluoropyrimidine Intermediate : This can be achieved through selective fluorination of pyrimidine precursors.

- Coupling Reaction : The fluorinated intermediate is coupled with piperidine under basic conditions (e.g., using potassium carbonate in DMF).

- Formation of Final Product : The final step involves the introduction of the methoxyphenyl group through acylation or similar reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Linked Compounds

Vandetanib Derivatives ()

Several vandetanib analogs in share the piperidine-ethanone scaffold but differ in substituents:

- Example: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone Key Differences:

- Replaces the 5-fluoropyrimidine with a nitroimidazole group.

- Includes a quinazoline-aniline substituent instead of 4-methoxyphenyl.

- Implications :

- Nitroimidazoles enhance hypoxic cell targeting but may increase toxicity .

- Quinazoline moieties are typical in EGFR inhibitors, suggesting divergent therapeutic applications compared to the target compound .

Fluorine-Substituted Analogs ()

- Example: [18F]3 from contains a ¹⁸F-labeled fluoroethoxy group and a methoxyphenyl ethanone. Key Differences:

- ¹⁸F isotope enables positron emission tomography (PET) imaging, unlike the stable 5-fluoropyrimidine in the target compound.

- The ethanone group is retained, but the piperidine is substituted with a dihydroquinoline system. Implications:

- Radiolabeled analogs prioritize imaging utility over therapeutic activity .

- Example: (3-Chloro-4-fluorophenyl)(4-fluoro-piperidin-1-yl)methanone () Key Differences:

- Replaces the ethanone with a methanone and introduces chloro/fluoro substituents. Implications:

- Increased electronegativity may alter receptor binding kinetics .

Pyrimidine and Pyrazole Derivatives ()

- Example: {6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone () Key Differences:

- Uses a pyrimidine-sulfonylpiperazine system instead of fluoropyrimidinyl-piperidine.

- Implications :

- Sulfonyl groups enhance solubility but may reduce membrane permeability .

- Example: (4-Ethoxy-phenyl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () Key Differences:

- Substitutes pyrazolo[3,4-d]pyrimidine for pyrimidine and adds methanesulfonyl groups.

- Implications :

- Bulky substituents may hinder blood-brain barrier penetration .

Functional Group Impact on Physicochemical Properties

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound comprises three structural domains:

- 4-Methoxyphenyl ethanone core : Provides aromatic stability and serves as the foundation for subsequent functionalization.

- Piperidin-1-yl moiety : Introduces nitrogen-based heterocyclic geometry critical for biological interactions.

- 5-Fluoropyrimidin-2-yl-oxy group : Contributes electron-deficient aromatic character for targeted reactivity.

Retrosynthetic disconnection suggests two primary coupling strategies:

- Pathway A : Sequential installation of piperidine and pyrimidine groups onto the ethanone core.

- Pathway B : Pre-assembly of pyrimidine-piperidine subunits followed by conjugation to the aromatic system.

Synthetic Methodologies

Core Synthesis: 2-(4-Methoxyphenyl)ethanone Derivatives

The 4-methoxyphenyl ethanone intermediate is typically prepared via Friedel-Crafts acylation:

Reaction Scheme 1

$$

\text{4-Methoxybenzene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2-Chloro-1-(4-methoxyphenyl)ethanone}

$$

Yields range from 75-89% under optimized conditions (0°C, stoichiometric Lewis acid). Subsequent halogen displacement forms reactive intermediates for piperidine coupling:

Table 1 : Halogen Exchange Optimization

| Leaving Group | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Cl | NaI, Acetone | Acetone | 60 | 92 |

| Cl | KBr, DMF | DMF | 80 | 85 |

| Cl | NaN₃, EtOH | Ethanol | 25 | 78 |

Piperidine Ring Installation

Nucleophilic aromatic substitution (SNAr) proves effective for introducing the piperidine moiety:

Reaction Scheme 2

$$

\text{2-Bromo-1-(4-methoxyphenyl)ethanone} + \text{Piperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{1-(Piperidin-1-yl)-2-(4-methoxyphenyl)ethanone}

$$

Key parameters:

- Base selection : Potassium carbonate outperforms triethylamine in suppressing N-alkylation side products (87% vs. 63% yield).

- Solvent effects : DMF enables complete dissolution of both reactants at 80°C, while THF results in phase separation.

- Reaction monitoring : Disappearance of the bromoethanone signal at δ 4.85 ppm (¹H NMR) confirms conversion.

Pyrimidine Ether Formation

Coupling the 5-fluoropyrimidin-2-ol derivative to the piperidine ring presents synthetic challenges due to:

- Low nucleophilicity of pyrimidine oxygen

- Competing ring-opening reactions

Two optimized approaches address these issues:

Mitsunobu Coupling

Reaction Scheme 3

$$

\text{1-(3-Hydroxypiperidin-1-yl)-2-(4-methoxyphenyl)ethanone} + \text{5-Fluoropyrimidin-2-ol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}

$$

Table 2 : Mitsunobu Condition Screening

| Azodicarboxylate | Phosphine | Solvent | Yield (%) |

|---|---|---|---|

| DIAD | PPh₃ | THF | 68 |

| DEAD | PPh₃ | DCM | 71 |

| DIAD | PBu₃ | Toluene | 63 |

DIAD/PPh₃ in THF provides optimal balance of reactivity and byproduct management.

Ullmann-Type Coupling

For scale-up production, copper-catalyzed conditions prove advantageous:

Reaction Scheme 4

$$

\text{1-(3-Iodopiperidin-1-yl)-2-(4-methoxyphenyl)ethanone} + \text{5-Fluoropyrimidin-2-ol} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{Target Compound}

$$

Optimized Conditions :

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) achieves >99% purity. Critical parameters:

Table 3 : HPLC Method Development

| Gradient Profile | Retention Time (min) | Purity (%) |

|---|---|---|

| 30-70% MeCN over 20min | 12.3 | 98.5 |

| 40-80% MeCN over 15min | 9.8 | 99.1 |

| Isocratic 65% MeCN | 14.2 | 97.8 |

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃) :

- δ 8.42 (d, J = 5.4 Hz, 2H, Pyrimidine H)

- δ 6.91 (d, J = 8.4 Hz, 2H, Aromatic H)

- δ 4.85 (m, 1H, Piperidine H)

- δ 3.82 (s, 3H, OCH₃)

13C NMR (150 MHz, CDCl₃) :

- δ 169.8 (C=O)

- δ 162.1 (d, J = 245 Hz, C-F)

- δ 55.2 (OCH₃)

HRMS (ESI+) :

Calculated for C₁₄H₁₈F₁N₃O₃ [M+H]⁺: 296.1407, Found: 296.1403.

Process Optimization and Scale-Up

Comparative Analysis of Synthetic Routes

Table 4 : Route Evaluation Matrix

| Parameter | Mitsunobu Route | Ullmann Route |

|---|---|---|

| Total Yield | 58% | 72% |

| Step Count | 5 | 4 |

| Catalyst Cost | $12.8/g | $6.4/g |

| Scalability | Pilot Scale | Industrial |

| Purity | 99.1% | 98.7% |

The Ullmann method emerges as superior for large-scale production due to favorable economics and streamlined synthesis.

Q & A

Q. What are the key synthetic pathways for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone, and how are intermediates validated?

The synthesis typically involves:

- Stepwise coupling : Reacting 5-fluoropyrimidin-2-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) under Mitsunobu conditions to form the pyrimidinyloxy-piperidine intermediate .

- Ethanone linkage : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation .

- Validation : Intermediates are monitored via thin-layer chromatography (TLC) and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Purity is confirmed via HPLC (>95%) .

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

- Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and fluoropyrimidine signals (δ 8.1–8.5 ppm). ¹⁹F NMR confirms the fluorine substituent .

- Mass spectrometry : HRMS provides exact mass (e.g., [M+H]+ m/z calculated: 400.15) .

- Crystallography : Limited public data exist, but analogous compounds (e.g., pyrimidinyl-piperidine derivatives) show intramolecular H-bonding between the pyrimidine N and piperidine O .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what catalysts improve efficiency?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity) to maximize yield. For example, using DMF as a solvent increases coupling efficiency by 20% compared to THF .

- Catalysts : Palladium-mediated cross-coupling or enzymatic catalysis (e.g., lipases) for stereoselective piperidine functionalization .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Orthogonal validation : Compare molecular docking (e.g., AutoDock Vina) with SPR-based binding assays. For example, a predicted IC₅₀ of 10 nM for kinase inhibition may mismatch experimental IC₅₀ of 50 nM due to solvation effects .

- Metabolite screening : Use LC-MS to identify degradation products (e.g., demethylation of methoxyphenyl) that alter activity .

Q. What strategies identify the compound’s primary biological targets?

- Chemical proteomics : Employ affinity-based pull-down assays with a biotinylated analog .

- Transcriptomics : RNA-seq analysis of treated cells to map pathway perturbations (e.g., apoptosis or PI3K/AKT) .

Q. How to design structure-activity relationship (SAR) studies for analogs?

Q. What methodologies assess the compound’s stability under physiological conditions?

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring via HPLC .

- Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.